tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a benzodiazole moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The initial step involves the amination of a suitable precursor to introduce the amino group.
Reduction: The amino group is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate group.
Protection: The amino group is protected using a trityl group to prevent unwanted reactions.
Condensation: The protected amine is then condensed with a benzodiazole derivative to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, chloroform, and alcohols, as well as catalysts like palladium and bases like cesium carbonate .
Scientific Research Applications
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective properties but lacking the benzodiazole moiety.
N-Boc-ethanolamine: Another carbamate derivative used in organic synthesis, but with different functional groups.
N-Boc-ethylenediamine: A related compound used as a building block in peptide synthesis.
These compounds share some structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-methylbenzimidazol-1-yl)propanoate |
InChI |
InChI=1S/C15H21N3O2/c1-10-17-12-7-5-6-8-13(12)18(10)9-11(16)14(19)20-15(2,3)4/h5-8,11H,9,16H2,1-4H3 |
InChI Key |
QTGHIKSYEQKRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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